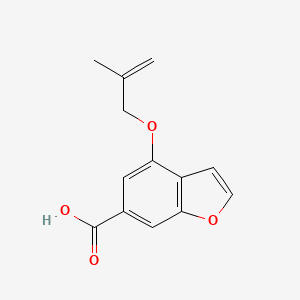
4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . This compound is a derivative of benzofuran, a heterocyclic organic compound known for its diverse biological and pharmacological activities . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid typically involves the reaction of benzofuran derivatives with 2-methylallyl alcohol under specific reaction conditions. The process may include steps such as esterification, etherification, and carboxylation. Detailed synthetic routes and reaction conditions are often documented in technical literature and patents .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylallyl group can be replaced with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time .
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran compounds. These products have diverse applications in chemical synthesis and pharmaceutical research .
Applications De Recherche Scientifique
4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
What sets this compound apart from these similar compounds is its unique 2-methylallyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications .
Propriétés
Formule moléculaire |
C13H12O4 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
4-(2-methylprop-2-enoxy)-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-8(2)7-17-12-6-9(13(14)15)5-11-10(12)3-4-16-11/h3-6H,1,7H2,2H3,(H,14,15) |
Clé InChI |
FDEJXCNSXSJHIO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COC1=CC(=CC2=C1C=CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B11812701.png)
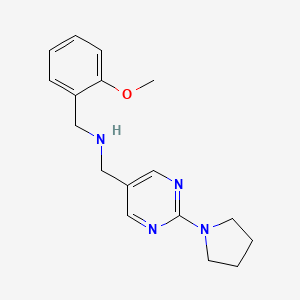

![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane](/img/structure/B11812726.png)
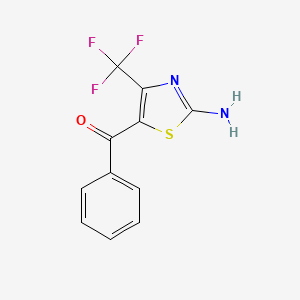
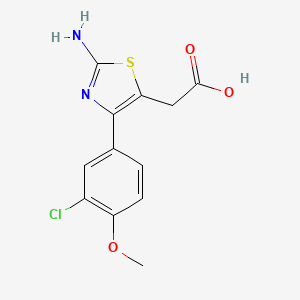
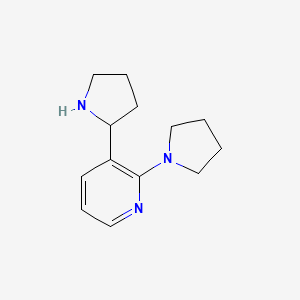

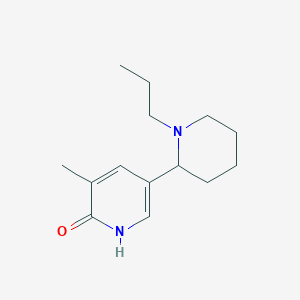

![(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B11812774.png)
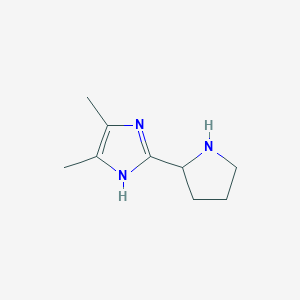

![Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812783.png)
